Cupric formate

Vue d'ensemble

Description

Cupric formate, also known as copper(II) formate, is an inorganic compound with the chemical formula Cu(HCOO)₂. It is a blue-green crystalline solid that is soluble in water and forms a variety of hydrates. This compound is primarily used in the synthesis of other copper compounds and as a catalyst in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cupric formate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with formic acid. The reaction typically occurs at room temperature and results in the formation of this compound and water: [ \text{CuO} + 2\text{HCOOH} \rightarrow \text{Cu(HCOO)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often produced by reacting copper(II) sulfate with sodium formate. This method is preferred due to the availability and low cost of the starting materials: [ \text{CuSO}_4 + 2\text{HCOONa} \rightarrow \text{Cu(HCOO)}_2 + \text{Na}_2\text{SO}_4 ]

Analyse Des Réactions Chimiques

Types of Reactions: Cupric formate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form copper(II) oxide and carbon dioxide.

Reduction: It can be reduced to form copper metal and formic acid.

Decomposition: Upon heating, this compound decomposes to form copper, carbon dioxide, and water.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxygen or other oxidizing agents at elevated temperatures.

Reduction: Common reducing agents include hydrogen gas or hydrazine under controlled conditions.

Decomposition: Heating in an inert atmosphere or under vacuum conditions.

Major Products Formed:

Oxidation: Copper(II) oxide (CuO) and carbon dioxide (CO₂).

Reduction: Copper metal (Cu) and formic acid (HCOOH).

Decomposition: Copper metal (Cu), carbon dioxide (CO₂), and water (H₂O).

Applications De Recherche Scientifique

Catalytic Applications

Cupric formate serves as an effective catalyst in organic reactions, particularly in the selective oxidation of organic compounds. One notable study highlights its use in the selective oxidation of diphenylmethane, achieving a conversion rate of 93.2% and a selectivity of 98.4% under mild conditions. This demonstrates this compound's potential in environmentally friendly catalytic processes, reducing the need for harsher chemicals and conditions .

Table 1: Catalytic Performance of this compound

| Reaction Type | Conversion Rate (%) | Selectivity (%) | Conditions |

|---|---|---|---|

| Selective Oxidation of Diphenylmethane | 93.2 | 98.4 | Mild conditions |

Antibacterial Agent

This compound has been investigated for its antibacterial properties. It acts as an antiseptic agent, effectively inhibiting the growth of various bacteria. This application is particularly relevant in medical and industrial settings where bacterial contamination poses significant risks. The compound's efficacy as an antibacterial agent stems from its ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Production of Copper Fine Powder

Another significant application of this compound is in the production of copper fine powder. The compound can be utilized as a raw material in processes that generate high-purity copper powders, which are essential for various electronic and industrial applications. The production method often involves the hydrolysis of methyl formate in the presence of copper carbonate, yielding this compound that can be further processed into fine copper powder .

Table 2: Production Process for Copper Fine Powder

| Step | Description |

|---|---|

| Initial Reaction | Hydrolysis of methyl formate with copper carbonate |

| Precipitation | Formation of this compound crystals |

| Drying | Removal of water to obtain anhydrous copper formate |

| Final Processing | Conversion to copper fine powder |

Electrocatalytic Applications

Recent advancements have also explored this compound's role in electrocatalysis, particularly in converting carbon dioxide into useful products like formate at high selectivity (up to 95.9%) under low potentials. This application is crucial for developing sustainable energy solutions and carbon capture technologies .

Case Study 1: Selective Oxidation Using this compound

In a controlled laboratory setting, researchers applied this compound as a catalyst for the oxidation of diphenylmethane. The results indicated that not only did the reaction proceed efficiently under mild conditions, but it also produced minimal by-products, showcasing the compound's effectiveness and environmental compatibility.

Case Study 2: Antibacterial Efficacy

A study assessed the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones around this compound-treated areas, confirming its potential use as an antiseptic in healthcare settings.

Mécanisme D'action

The mechanism by which cupric formate exerts its effects involves the release of copper ions (Cu²⁺) upon dissolution in water. These copper ions can interact with various molecular targets, including enzymes and proteins, leading to catalytic and antimicrobial effects. The pathways involved include:

Catalytic Activity: Copper ions act as catalysts in redox reactions, facilitating the transfer of electrons.

Antimicrobial Action: Copper ions disrupt the cell membranes of microorganisms, leading to cell death.

Comparaison Avec Des Composés Similaires

- Cuprous Formate (Cu(HCOO))

- Copper(II) Acetate (Cu(CH₃COO)₂)

- Copper(II) Sulfate (CuSO₄)

Cupric formate stands out due to its specific reactivity and applications in catalysis and antimicrobial research.

Activité Biologique

Cupric formate, a copper salt derived from formic acid, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological effects of this compound, including its mechanisms of action, applications in medicine, and relevant case studies.

Overview of this compound

This compound () is a coordination compound that combines copper ions with formate ligands. Copper is an essential trace element in biological systems, playing critical roles in various physiological processes, including enzymatic reactions, iron metabolism, and antioxidant defense mechanisms. The interaction of copper with biological molecules often leads to significant biochemical activities that can be harnessed for therapeutic purposes.

Mechanisms of Biological Activity

- Antioxidant Properties : this compound exhibits notable antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Antimicrobial Effects : Research indicates that this compound possesses antimicrobial properties against various pathogens. The compound disrupts bacterial cell membranes and inhibits growth, making it a potential candidate for developing new antibacterial agents .

- Promotion of Angiogenesis : Cu ions released from this compound can stimulate angiogenesis by promoting the expression of vascular endothelial growth factor (VEGF) and enhancing endothelial cell proliferation and migration. This effect is particularly relevant in wound healing and tissue regeneration .

- Enzyme Mimicking Activity : this compound has been shown to exhibit polyphenol oxidase-like activity, which can catalyze the oxidation of phenolic compounds. This enzymatic mimicry opens avenues for its application in biosensing and environmental remediation .

Table 1: Summary of Biological Activities of this compound

| Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Disrupts bacterial membranes | |

| Angiogenesis Promotion | Increases VEGF expression | |

| Enzyme Mimicking | Catalyzes oxidation reactions |

Research Insights

- A study published in Nature demonstrated that this compound complexes can effectively neutralize reactive oxygen species (ROS) while exhibiting low cytotoxicity against human cell lines such as fibroblasts and MCF-7 breast cancer cells . This suggests a dual role where this compound can protect healthy cells while targeting cancerous ones.

- Another investigation highlighted the potential use of copper-based nanoparticles, including those derived from this compound, as novel antimicrobial agents against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli. The study emphasized the need for further exploration into the mechanisms behind these antimicrobial properties .

Propriétés

Numéro CAS |

544-19-4 |

|---|---|

Formule moléculaire |

C2H4CuO4 |

Poids moléculaire |

155.60 g/mol |

Nom IUPAC |

copper;formic acid |

InChI |

InChI=1S/2CH2O2.Cu/c2*2-1-3;/h2*1H,(H,2,3); |

Clé InChI |

NUPDXCHQQCJFPJ-UHFFFAOYSA-N |

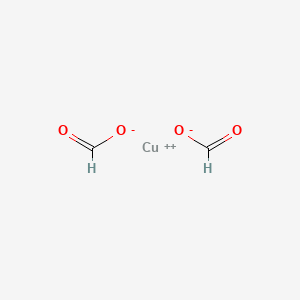

SMILES |

C(=O)[O-].C(=O)[O-].[Cu+2] |

SMILES canonique |

C(=O)O.C(=O)O.[Cu] |

Color/Form |

Powder-blue, turquoise, or royal blue crystals |

Densité |

1.831 at 15 to 68.0 °F (USCG, 1999) - Denser than water; will sink |

melting_point |

ca 200 °C (decomp) |

Key on ui other cas no. |

544-19-4 |

Description physique |

Copper formate is a blue crystalline powder. Sinks and mixes with water. (USCG, 1999) |

Pictogrammes |

Irritant; Environmental Hazard |

Numéros CAS associés |

64-18-6 (Parent) |

Durée de conservation |

LOSES 2H2O ON STANDING IN AIR /DIHYDRATE/ |

Solubilité |

12.5 G SOL IN 100 ML COLD WATER; 0.25 G SOL IN 100 ML ALCOHOL Practically insol in most organic solvents |

Synonymes |

aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.